![molecular formula C9H12F3N3O5 B13809128 Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester CAS No. 651-18-3](/img/structure/B13809128.png)
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester: is a synthetic compound with the molecular formula C9H12F3N3O5 and a molecular weight of 299.2039 . This compound is a derivative of glycine, a simple amino acid, and is characterized by the presence of trifluoroacetyl and glycyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester typically involves the following steps:
Trifluoroacetylation: Glycine is first reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Glycylation: The trifluoroacetylated glycine is then reacted with glycine to form the glycyl derivative.
Esterification: Finally, the glycyl derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include trifluoroacetic anhydride, glycine, and methanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a less oxidized state.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound for studying reaction mechanisms.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in studies involving protein and peptide synthesis.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological targets.
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The glycyl groups facilitate binding to proteins and peptides, influencing their function. The methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Glycine, N-(trifluoroacetyl)-, methyl ester: Lacks the additional glycyl groups.
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester: Contains only one glycyl group.
Uniqueness:
- The presence of multiple glycyl groups and the trifluoroacetyl group makes Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester unique.
- Its structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in various scientific research applications.
Properties
CAS No. |
651-18-3 |
|---|---|
Molecular Formula |
C9H12F3N3O5 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
methyl 2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C9H12F3N3O5/c1-20-7(18)4-14-5(16)2-13-6(17)3-15-8(19)9(10,11)12/h2-4H2,1H3,(H,13,17)(H,14,16)(H,15,19) |
InChI Key |
JRPDARCFVAMKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
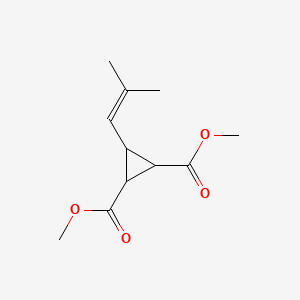
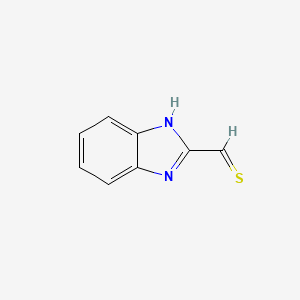
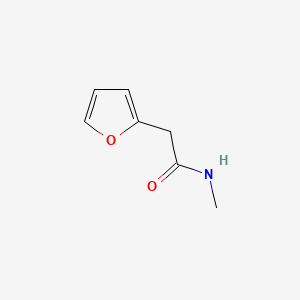
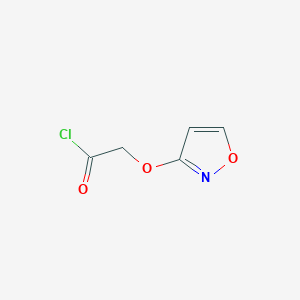
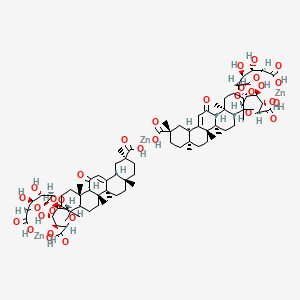
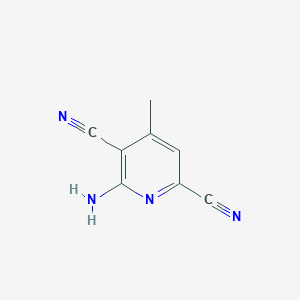
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
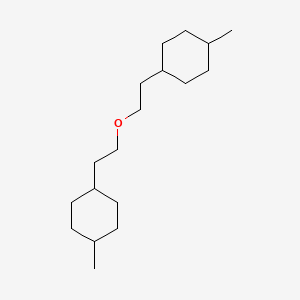
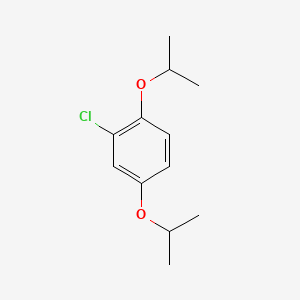
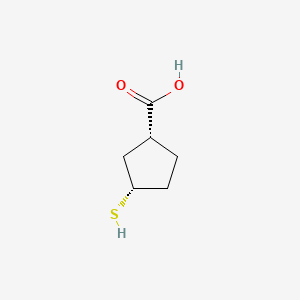
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
